Methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a complex organic compound belonging to the class of diphenylethers. Its molecular formula is and it has a molecular weight of approximately 366.35 g/mol. The compound features a benzoate structure with additional functional groups, making it of interest in various scientific applications, particularly in medicinal chemistry and organic synthesis.
Methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is categorized as an organic compound and specifically as a diphenylether. It falls under the broader classification of aromatic compounds due to the presence of benzene rings in its structure. This classification indicates its potential applications in pharmaceuticals and agrochemicals.
The synthesis of methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as acid chlorides or anhydrides for ester formation, along with catalysts like sulfuric acid or Lewis acids to facilitate the reactions. Temperature and reaction time are critical parameters that must be optimized to achieve high yields and purity of the final product.
The molecular structure of methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate features a complex arrangement with multiple rings and functional groups:
The compound's structural data can be represented using various notations:
C1=CC=C(C(=O)OC2=C(C=CC=C2C(=C1)O)C(=O)O)C(=C(C=C1O)C(=O)O)
BLXSEOJIXHWXQJ-UHFFFAOYSA-N
Methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate can undergo several chemical reactions:
Reactions involving this compound require careful control of conditions such as pH, temperature, and concentration to avoid side reactions that could lead to degradation or undesired products.
The mechanism of action for methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Research indicates that compounds with similar structures may exhibit antioxidant properties and could modulate signaling pathways involved in inflammation and cancer progression . Further studies are needed to clarify the specific mechanisms at play.
The physical properties include:
Key chemical properties include:
Relevant data from suppliers indicate that handling precautions should be observed due to potential irritant properties .
Methyl 4-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate has potential applications in:
Research continues into its efficacy and safety profile for these applications .
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3